molecular formula C11H19NO4S B13223372 3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid CAS No. 1404840-08-9

3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid

Cat. No.: B13223372
CAS No.: 1404840-08-9
M. Wt: 261.34 g/mol
InChI Key: NWYZXWDLMMNROF-UHFFFAOYSA-N
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Description

3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid is a compound that features a thiane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amine.

Scientific Research Applications

3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions. The thiane ring and carboxylic acid group also contribute to its reactivity and potential interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring systems.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)5-4-6-17-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZXWDLMMNROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCSC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132121
Record name 2H-Thiopyran-3-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404840-08-9
Record name 2H-Thiopyran-3-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404840-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-3-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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